Methyl 3-(thiophene-2-carbonylamino)benzoate
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Overview
Description
Methyl 3-(thiophene-2-carbonylamino)benzoate: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is composed of a benzoate ester linked to a thiophene ring via a carbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(thiophene-2-carbonylamino)benzoate typically involves the condensation of methyl 3-aminobenzoate with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(thiophene-2-carbonylamino)benzoate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, catalysts like iron(III) chloride.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(thiophene-2-carbonylamino)benzoate is utilized in various scientific research applications due to its versatile chemical properties:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-(thiophene-2-carbonylamino)benzoate exerts its effects is largely dependent on its interaction with molecular targets. In drug discovery, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions, while the carbonylamino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-aminobenzoate
- Thiophene-2-carbonyl chloride
- Methyl 3-(thiophene-2-carbonylamino)ethoxybenzoate
Uniqueness: Methyl 3-(thiophene-2-carbonylamino)benzoate is unique due to the presence of both a benzoate ester and a thiophene ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)9-4-2-5-10(8-9)14-12(15)11-6-3-7-18-11/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPQYGOPRGDKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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